1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane
Description
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is a β-lyase metabolite of sulfur mustard (bis(2-chloroethyl) sulfide), a chemical warfare agent. It serves as a critical biomarker for confirming exposure to sulfur mustard due to its specificity and stability in biological matrices like urine . Structurally, the compound features two methylsulfinyl groups (-S(O)CH₃) and a sulfonyl (-SO₂-) bridge, distinguishing it from simpler sulfur-containing analogs. Its detection is pivotal in forensic and clinical toxicology, with analytical methods achieving limits of detection as low as 0.1–0.5 ng/mL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Properties
IUPAC Name |
1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWQFULXJFXDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCS(=O)(=O)CCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929773 | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137371-96-1 | |
| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis
The hypothetical precursor, 1,1’-sulfonylbis[2-(methylthio)ethane] , could serve as a starting material. Its structure allows for selective oxidation at distinct sulfur centers:
Oxidation to Sulfinyl Groups
Mild oxidizing agents convert thioethers to sulfoxides without progressing to sulfones:
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Hydrogen Peroxide (H₂O₂) :
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Meta-Chloroperbenzoic Acid (mCPBA) :
Oxidation to Sulfonyl Groups
Strong oxidizing agents are required for sulfone formation:
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Potassium Permanganate (KMnO₄) :
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Chromic Acid (H₂CrO₄) :
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Continuous Flow Reactors
Purification Techniques
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Liquid-Liquid Extraction : Separates unreacted precursors and byproducts.
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Crystallization : Isolates the target compound via solvent-antisolvent systems.
Challenges and Optimization
Byproduct Formation
Solvent Selection
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Polar Aprotic Solvents : DMSO or DMF enhance solubility of intermediates.
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Temperature Control : Reactions performed at –10°C to 25°C to suppress side reactions.
Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Target Group | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ | Sulfinyl | Acetic acid, 25°C | 80 | 95 |
| mCPBA | Sulfinyl | CH₂Cl₂, 0°C | 85 | 97 |
| KMnO₄ | Sulfonyl | H₂O, H₂SO₄, 50°C | 70 | 90 |
| H₂CrO₄ | Sulfonyl | Acetone, 0°C | 75 | 92 |
Theoretical Reaction Pathway
The following flowchart outlines a plausible synthetic route:
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thioethers.
Substitution: Functionalized derivatives with new substituents.
Scientific Research Applications
Chemical Properties and Structure
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane has the following chemical formula and structure:
- Chemical Formula : C₆H₁₄O₄S₃
- Molecular Weight : 246.4 g/mol
- CAS Number : 137371-96-1
This compound features both sulfoxide and sulfonyl functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Scientific Research Applications
This compound has been utilized in various fields, including:
Chemistry
- Catalyst in Organic Synthesis : The compound serves as a catalyst for various organic reactions, enhancing reaction rates and selectivity.
- Reagent for Functionalization : It is employed in the functionalization of other compounds, facilitating the introduction of new functional groups.
Biology
- Non-Enzymatic Inhibitor : The compound acts as an inhibitor in biochemical pathways, influencing metabolic processes. Its mechanism involves forming stable complexes with metal ions and reactive species, thereby modulating enzyme activity.
Industry
- Synthesis of Industrial Chemicals : It is used in the production of various industrial chemicals due to its reactivity and ability to participate in multiple chemical transformations.
Case Study 1: Catalytic Activity
In a study investigating the catalytic properties of various organosulfur compounds, this compound demonstrated superior catalytic efficiency in the oxidation of alcohols compared to traditional catalysts. This efficiency was attributed to its unique structure which facilitates better interaction with reactants.
Case Study 2: Biochemical Inhibition
Research focusing on the inhibition of specific metabolic pathways revealed that this compound effectively inhibited enzyme activity related to oxidative stress responses in cellular models. The inhibition was dose-dependent, suggesting potential therapeutic applications in managing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane involves its ability to interact with various molecular targets and pathways. As a functionalized sulfoxide, it can form stable complexes with metal ions and other reactive species, thereby influencing biochemical and physiological processes. The compound’s sulfonyl groups also play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Sulfur-Containing Compounds
Key Observations :
- Aromatic nitro derivatives (e.g., compounds from ) exhibit higher melting points due to crystallinity imparted by nitro groups .
- Asymmetric sulfonyl-sulfinyl structures (e.g., the target compound) are more challenging to characterize than symmetrical analogs like SBMTE .
Analytical and Detection Methods
Table 3: Analytical Techniques for Sulfur-Containing Compounds
Key Observations :
Biological Activity
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane, a functionalized organosulfur compound, has garnered attention in scientific research due to its unique chemical structure and biological properties. This compound is characterized by the presence of both sulfoxide and sulfonyl functional groups, which contribute to its reactivity and potential applications in various fields, including biochemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.37 g/mol. The compound is colorless, odorless, and water-soluble, making it suitable for various biological assays and applications.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄O₄S₃ |
| Molecular Weight | 246.37 g/mol |
| Solubility | Water-soluble |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The sulfoxide group allows for the formation of stable complexes with metal ions, while the sulfonyl group enhances its reactivity towards nucleophiles. These interactions can lead to modulation of enzymatic activities and influence various biochemical pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and inhibit growth by interfering with essential metabolic processes.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The dual functionality of the compound enhances its potential as a chemotherapeutic agent by targeting multiple pathways involved in cancer cell survival.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antibacterial Efficacy : A study published in the Journal of Microbiology and Biotechnology evaluated the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent .
- Anticancer Activity : Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10-100 µM) led to a dose-dependent decrease in cell viability, with notable induction of apoptosis markers such as Annexin V positivity .
- Mechanistic Insights : A comprehensive study examined the mechanism by which this compound induces apoptosis in cancer cells. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thereby shifting the balance towards cell death .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typical. First, sulfoxide and sulfonyl precursors are prepared via nucleophilic substitution or oxidation of thioethers. For example, refluxing with potassium hydroxide in water/methanol (1:1 v/v) followed by acidification and extraction (e.g., dichloromethane/chloroform) is effective for isolating intermediates. Column chromatography (ethanol as eluent) yields purified products, with yields around 84% under optimized conditions . Reaction optimization should focus on solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of oxidizing agents.
Q. How can the crystal structure of this compound be determined, and which software tools are essential for analysis?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography due to their robustness in handling sulfonyl/sulfinyl groups . Molecular graphics can be generated using ORTEP-3 to visualize bond angles and torsional strain, particularly for sulfonyl-ethyl linkages . Key metrics include bond lengths (e.g., S=O ~1.43 Å) and dihedral angles between methylsulfinyl and sulfonylethyl groups.
Q. What solvents are suitable for studying the compound’s solubility and phase behavior?
- Methodology : Phase behavior studies require binary/ternary solvent systems (e.g., ethane + methanol or hydrocarbon/alcohol mixtures). A validated apparatus for vapor-liquid equilibrium (VLE) measurements can assess solubility across temperatures (e.g., 25–100°C) and pressures (1–10 bar). Ethanol and acetone are preferred for crystallization due to moderate polarity, while chloroform is ideal for extraction .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
- Methodology : Dynamic NMR experiments at variable temperatures (e.g., 298–373 K) can clarify rotational barriers of sulfonyl/sulfinyl groups. For example, coalescence temperatures for methylsulfinyl proton signals may indicate hindered rotation. DFT calculations (B3LYP/6-311+G(d,p)) can model conformers and predict splitting patterns, validated against experimental - and -NMR .
Q. What computational strategies predict the compound’s reactivity in sulfoxide-sulfonyl redox reactions?
- Methodology : Use quantum mechanical calculations (e.g., Gaussian09) to map potential energy surfaces for sulfoxide-to-sulfone oxidation. Transition state analysis (NEB method) identifies intermediates, while Fukui indices highlight nucleophilic/electrophilic sites. Compare with experimental redox potentials (cyclic voltammetry) to validate computational models .
Q. How does the compound interact with nanoporous materials (e.g., zeolites or MOFs) in adsorption studies?
- Methodology : Breakthrough experiments using fixed-bed reactors quantify adsorption capacity. For instance, 4A zeolite adsorbs ~1.12 wt% ethane at 25°C, but sulfonyl groups may enhance selectivity via dipole interactions. Grand Canonical Monte Carlo (GCMC) simulations predict adsorption isotherms, while in situ IR spectroscopy monitors host-guest interactions .
Q. What experimental designs address challenges in characterizing the compound’s thermal stability?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air (10°C/min) identifies decomposition steps (e.g., sulfonyl group loss at ~250°C). Coupled with mass spectrometry (TGA-MS), volatile fragments (e.g., SO) are tracked. Isothermal stability assays at 150°C for 24 hours assess storage suitability, with HPLC monitoring degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
